5-methoxy-1H-indole-2-carbonitrile
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Overview
Description
5-Methoxy-1H-indole-2-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The specific structure of this compound includes a methoxy group at the 5-position and a nitrile group at the 2-position of the indole ring, making it a unique and valuable compound in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-indole-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with 5-methoxyindole.
Nitrile Introduction: The nitrile group can be introduced through a cyanation reaction. One common method is the Sandmeyer reaction, where 5-methoxyindole is treated with copper(I) cyanide in the presence of a diazonium salt.
Reaction Conditions: The reaction is usually carried out under controlled temperatures, often in the range of 0-5°C, to ensure the stability of the diazonium intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-indole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Oxidation: 5-Methoxy-1H-indole-2-carboxylic acid.
Reduction: 5-Methoxy-1H-indole-2-ethylamine.
Substitution: 3-Bromo-5-methoxy-1H-indole-2-carbonitrile.
Scientific Research Applications
5-Methoxy-1H-indole-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Used in the study of enzyme interactions and metabolic pathways involving indole compounds.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-indole-2-carbonitrile involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors that recognize indole structures, influencing biological pathways.
Pathways Involved: The compound may affect pathways related to cell signaling, apoptosis, and metabolic regulation.
Comparison with Similar Compounds
5-Methoxy-1H-indole-3-carbonitrile: Similar structure but with the nitrile group at the 3-position.
5-Methoxy-2-methyl-1H-indole: Lacks the nitrile group, with a methyl group at the 2-position.
5-Methoxy-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 5-Methoxy-1H-indole-2-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-methoxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-5,12H,1H3 |
InChI Key |
HLUIAVJOEJUQAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C#N |
Origin of Product |
United States |
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